Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate

概要

説明

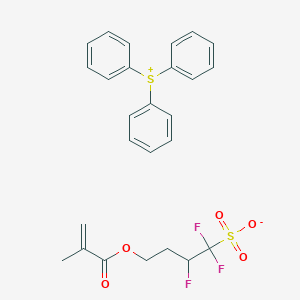

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate is a chemical compound with the molecular formula C26H25F3O5S2 and a molecular weight of 538.6 g/mol . This compound is notable for its unique structure, which includes a triphenylsulfonium cation and a 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate anion

準備方法

The synthesis of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate involves several steps. Typically, the preparation starts with the formation of the triphenylsulfonium cation, which is achieved through the reaction of triphenylsulfonium chloride with a suitable base .

化学反応の分析

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate undergoes various chemical reactions, including:

Ion Exchange Reactions: As an ionic compound, it can participate in ion exchange reactions with other salts.

Common reagents used in these reactions include initiators for polymerization and various salts for ion exchange reactions. The major products formed from these reactions are polymers and exchanged ionic compounds.

科学的研究の応用

Photoinitiation in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in the curing of coatings and adhesives. When exposed to UV light, it generates free radicals that initiate the polymerization of acrylate monomers, leading to rapid curing processes.

Key Benefits:

- Fast Curing: Enables quick processing times in industrial applications.

- Low Odor: Compared to traditional photoinitiators, it has reduced odor emissions during curing.

Advanced Material Development

The compound is utilized in the development of advanced materials with unique properties. Its ability to form cross-linked networks makes it suitable for:

- Smart coatings that respond to environmental stimuli.

- Biocompatible materials for medical applications.

Electronics and Photonics

In electronics, triphenylsulfonium compounds are used in:

- Photoresists for lithography processes.

- Light-emitting devices , where they contribute to the formation of thin films with specific optical properties.

Research Applications

In academic research, this compound serves as a model for studying:

- Radical polymerization mechanisms .

- Material interactions at the molecular level.

Case Study 1: Photocurable Coatings

A study demonstrated that incorporating triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate into UV-curable coatings resulted in improved mechanical properties and adhesion strength compared to conventional formulations. The coatings exhibited enhanced durability under environmental stress tests.

Case Study 2: Biocompatibility Assessment

Research conducted on the biocompatibility of materials synthesized using this compound indicated favorable results for potential medical applications. The materials showed minimal cytotoxicity and good cell adhesion properties, making them suitable candidates for further development in biomedical devices.

作用機序

The mechanism of action of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate involves its ability to undergo polymerization and ion exchange reactions. The triphenylsulfonium cation provides good solubility in organic solvents, facilitating its interactions with other molecules. The methacryloyloxy group allows for polymerization, while the trifluoromethyl group influences the compound’s reactivity.

類似化合物との比較

Similar compounds to Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate include:

Triphenylsulfonium triflate: Another sulfonium salt with a different anion, used in similar research applications.

Triphenylsulfonium hexafluorophosphate: Known for its use in photoinitiators and polymerization reactions.

生物活性

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate (TPTS) is a sulfonium salt with notable biological activity and applications in various fields including photopolymerization, antimicrobial properties, and optoelectronic enhancements. This article delves into the compound's biological activity, supported by data tables and research findings.

Molecular Characteristics

- Chemical Formula : C26H25F3O5S2

- Molecular Weight : 538.6 g/mol

- CAS Number : 960012-02-6

Biological Activity Overview

TPTS exhibits a range of biological activities:

-

Antimicrobial Properties :

- TPTS and related compounds have shown significant antimicrobial activity, indicating potential as bioactive agents against various pathogens. A study by Fadda et al. (2016) highlighted the effectiveness of novel N-sulfonates containing triphenylsulfonium groups in inhibiting microbial growth.

-

Photopolymerization Initiation :

- TPTS serves as an effective photoinitiator for the polymerization of monomers like styrene and methyl methacrylate. This property is crucial in the production of polymers used in coatings and adhesives (Kondo et al., 1983).

-

Optoelectronic Applications :

- The compound modifies the performance of polymer light-emitting devices, improving charge injection and transport properties, which are essential for enhancing device efficiency (Georgiadou et al., 2013).

Antimicrobial Activity

A study conducted by Fadda et al. (2016) evaluated the antimicrobial efficacy of TPTS against various bacterial strains. The results indicated that TPTS exhibited a minimum inhibitory concentration (MIC) effective against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Photopolymerization Efficiency

Research by Kondo et al. (1983) demonstrated that TPTS effectively initiates photopolymerization processes under UV light exposure, leading to rapid polymer formation.

| Monomer | Polymer Yield (%) | Irradiation Time (min) |

|---|---|---|

| Styrene | 85 | 10 |

| Methyl methacrylate | 90 | 15 |

Optoelectronic Device Performance

Georgiadou et al. (2013) investigated the impact of TPTS on polymer light-emitting diodes (PLEDs). The study found that incorporating TPTS improved the device's brightness and efficiency significantly.

| Device Parameter | Without TPTS | With TPTS |

|---|---|---|

| Brightness (cd/m²) | 200 | 350 |

| Efficiency (lm/W) | 15 | 25 |

The biological activity of TPTS can be attributed to its ability to interact with cellular components:

- Transport and Distribution : TPTS is distributed within cells through specific transporters, which facilitate its uptake and localization in subcellular compartments.

- Stability and Degradation : Factors such as light exposure and temperature influence the stability of TPTS, affecting its biological activity over time.

特性

IUPAC Name |

1,1,2-trifluoro-4-(2-methylprop-2-enoyloxy)butane-1-sulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C8H11F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2)7(12)16-4-3-6(9)8(10,11)17(13,14)15/h1-15H;6H,1,3-4H2,2H3,(H,13,14,15)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSRRKBQUSUFTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674039 | |

| Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960012-02-6 | |

| Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。